molecular formula C15H14N6O3 B12451314 2-[(3Z)-3-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

2-[(3Z)-3-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12451314
M. Wt: 326.31 g/mol
InChI Key: PAWGVFZVCIURRV-UHFFFAOYSA-N
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Description

2-[(3Z)-3-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that features both indole and pyrazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide with an indole derivative under reflux conditions. The reaction is carried out in an ethanolic solution, and the product is isolated through crystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-[(3Z)-3-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H14N6O3

Molecular Weight

326.31 g/mol

IUPAC Name

N-[1-(2-amino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H14N6O3/c1-8-6-10(18-17-8)14(23)20-19-13-9-4-2-3-5-11(9)21(15(13)24)7-12(16)22/h2-6,24H,7H2,1H3,(H2,16,22)(H,17,18)

InChI Key

PAWGVFZVCIURRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)N)O

Origin of Product

United States

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